molecular formula C23H25N3O3S2 B2702832 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide CAS No. 683261-57-6

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

Cat. No. B2702832
M. Wt: 455.59
InChI Key: FOLROLWZGZWFFM-UHFFFAOYSA-N
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Description

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, also known as MPSPB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound possesses a unique chemical structure that makes it a promising candidate for developing new drugs to treat various diseases.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has shown that derivatives of similar structures demonstrate significant proapoptotic activity against cancer cell lines. For instance, compounds synthesized from indapamide analogs have shown to inhibit the growth of melanoma cancer cell lines and act as inhibitors for human carbonic anhydrase isoforms, suggesting potential for anticancer activity (Yılmaz et al., 2015).

Cardiac Electrophysiological Activity

Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides have shown that these compounds exhibit potency in in vitro Purkinje fiber assays, indicating potential as selective class III electrophysiological agents for cardiac applications (Morgan et al., 1990).

Antibacterial Evaluation

Certain sulfamoyl and piperidine functionalities in compounds have shown valuable antibacterial activities. New derivatives introduced in research exhibited significant results against various bacterial strains, highlighting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Inhibition of Human Carbonic Anhydrases

Research into the structural features of similar sulfonamide scaffolds has explored their inhibitory potency and selectivity towards different human carbonic anhydrase isoforms. These studies suggest the relevance of such compounds in designing inhibitors for various isoforms of carbonic anhydrases, which is critical for therapeutic applications in conditions like glaucoma, epilepsy, and cancer (Distinto et al., 2019).

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-5-7-18(8-6-16)21-15-30-23(24-21)25-22(27)19-9-11-20(12-10-19)31(28,29)26-13-3-4-17(2)14-26/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLROLWZGZWFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

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